3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the methylidene bridge ensures stereochemical specificity, while the substituents—3-hexyl, 2-thioxo, and a hydroxyethoxyethylamino group—impart distinct physicochemical and biological properties.
Properties
Molecular Formula |
C23H30N4O4S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O4S2/c1-3-4-5-6-10-26-22(30)18(33-23(26)32)14-17-20(24-9-12-31-13-11-28)25-19-8-7-16(2)15-27(19)21(17)29/h7-8,14-15,24,28H,3-6,9-13H2,1-2H3/b18-14- |
InChI Key |
FNLLTDUAJWWKFZ-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCOCCO)SC1=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrimidine-thiazolidinone hybrids. Below is a detailed comparison with key analogs:
Structural Analogues
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyethoxyethylamino group improves aqueous solubility relative to ethylamino or phenylethylamino substituents .
- Stereochemical Stability : The Z-configuration of the methylidene bridge is conserved across analogs, critical for maintaining binding affinity to biological targets .
Antimicrobial Activity
- Thiazolidinone-pyrimidine hybrids exhibit broad-spectrum antimicrobial activity. The target compound’s hexyl chain may enhance Gram-negative bacterial inhibition compared to shorter-chain analogs (e.g., allyl or benzyl) by improving membrane interaction .
- The hydroxyethoxyethyl group could reduce cytotoxicity relative to phenylethylamino derivatives, as seen in similar compounds .
Antioxidant Activity
- Thiazolidinone derivatives with electron-donating groups (e.g., hydroxyethoxyethyl) show superior radical scavenging activity. The target compound’s hydroxyl group likely contributes to higher DPPH/ABTS inhibition compared to methoxyethyl or benzyl analogs .
Enzyme Inhibition
- Pyrido[1,2-a]pyrimidin-4-one derivatives inhibit kinases and proteases. The hexyl chain may sterically hinder binding to some enzymes compared to smaller substituents, but this could be offset by the hydroxyethoxyethyl group’s hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
